![molecular formula C31H31ClN2O9 B1263907 2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate](/img/structure/B1263907.png)
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate is a fluorescent dye belonging to the class of rhodamine dyes. It is known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photo-stability. This compound is highly suitable for single-molecule detection applications and high-resolution microscopy techniques such as Photoactivated Localization Microscopy, Direct Stochastic Optical Reconstruction Microscopy, and Stimulated Emission Depletion Microscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate is synthesized through a series of chemical reactions involving the coupling of rhodamine derivatives with various functional groups. The synthesis typically involves the use of amine-reactive reagents such as N-hydroxysuccinimide esters. The reaction conditions often require a pH range of 8.0 to 9.0 to ensure efficient coupling .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the dye through techniques such as gel permeation chromatography to separate the labeled product from unreacted dye .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate undergoes various chemical reactions, including:
Substitution Reactions: The dye readily reacts with compounds containing amino groups, forming chemically stable amide bonds.
Oxidation and Reduction Reactions: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
N-hydroxysuccinimide Esters: Used for coupling with amino groups.
Dry Dimethylformamide or Dimethyl Sulfoxide: Solvents used to dissolve the dye before conjugation.
Major Products Formed
The primary product formed from these reactions is the labeled protein or peptide, which can be separated from unreacted dye using gel permeation chromatography .
Wissenschaftliche Forschungsanwendungen
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent label for detecting and analyzing chemical reactions.
Biology: Employed in labeling DNA, RNA, and proteins for various biological assays.
Medicine: Utilized in diagnostic imaging techniques and flow cytometry.
Wirkmechanismus
The mechanism of action of 2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate involves its ability to absorb light at specific wavelengths and emit fluorescence. The dye forms chemically stable amide bonds with amino groups in proteins or peptides, allowing it to be used as a fluorescent label. The fluorescence is excited most efficiently in the range of 545 to 575 nanometers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ATTO 488: Another rhodamine dye with similar properties but different absorption and emission wavelengths.
ATTO 647N: Known for its high fluorescence quantum yield and stability, but with different spectral properties.
Uniqueness
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate stands out due to its high thermal and photo-stability, making it highly suitable for applications requiring prolonged exposure to light. Its strong absorption and high fluorescence quantum yield also make it ideal for single-molecule detection and high-resolution microscopy .
Eigenschaften
Molekularformel |
C31H31ClN2O9 |
|---|---|
Molekulargewicht |
611 g/mol |
IUPAC-Name |
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate |
InChI |
InChI=1S/C31H30N2O5.ClHO4/c1-3-32-11-5-7-18-13-23-27(16-25(18)32)38-28-17-26-19(8-6-12-33(26)4-2)14-24(28)29(23)22-15-20(30(34)35)9-10-21(22)31(36)37;2-1(3,4)5/h9-10,13-17H,3-8,11-12H2,1-2H3,(H-,34,35,36,37);(H,2,3,4,5) |
InChI-Schlüssel |
YIXZUOWWYKISPQ-UHFFFAOYSA-N |
SMILES |
CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=C(C=CC(=C6)C(=O)O)C(=O)O)CC.[O-]Cl(=O)(=O)=O |
Kanonische SMILES |
CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=C(C=CC(=C6)C(=O)O)C(=O)O)CC.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



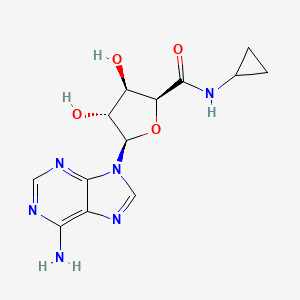
![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1263829.png)
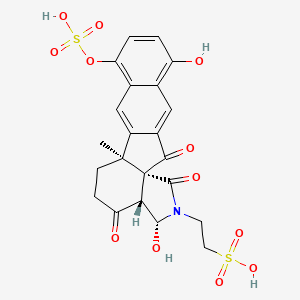
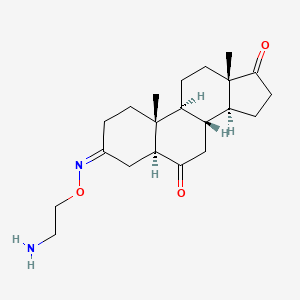
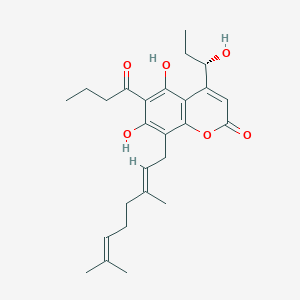


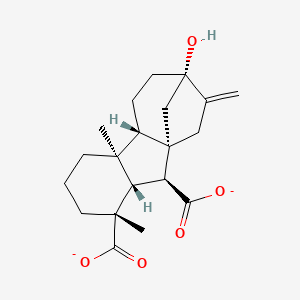

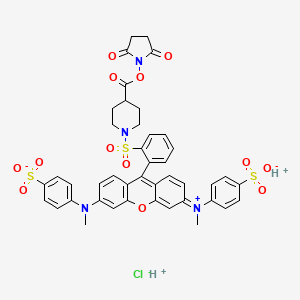
![3,5-dihydroxy-2-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1263843.png)


